Cas no 318239-67-7 (5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol)
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- 318239-67-7
- CS-0323609
- MFCD00172650
- DB-016972
- 4G-404S
- AKOS005070300
- [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
- [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
- CHEMBL5484891
- 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol
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- MDL: MFCD00172650
- Inchi: 1S/C12H10ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
- InChI Key: DIVFCQKXUCIGKZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC1=C(CO)C(C(F)(F)F)=NN1C
Computed Properties
- Exact Mass: 306.0382897g/mol
- Monoisotopic Mass: 306.0382897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- Melting Point: 83-85°C
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- HazardClass:IRRITANT
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C028630-250mg |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 250mg |
$ 435.00 | 2022-06-06 | ||
| TRC | C028630-500mg |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 500mg |
$ 720.00 | 2022-06-06 | ||
| Fluorochem | 010040-1g |
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 1g |
£506.00 | 2022-03-01 | ||
| Apollo Scientific | PC6332-500mg |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 97% | 500mg |
£275.00 | 2024-05-25 | |
| Apollo Scientific | PC6332-1g |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 97% | 1g |
£366.00 | 2024-05-25 | |
| Apollo Scientific | PC6332-5g |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 97% | 5g |
£1032.00 | 2024-05-25 | |
| Chemenu | CM369658-1g |
(5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
318239-67-7 | 95%+ | 1g |
$754 | 2023-02-02 | |
| abcr | AB156260-500 mg |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 500MG |
€346.00 | 2022-03-25 | ||
| abcr | AB156260-1 g |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318239-67-7 | 1g |
€452.10 | 2022-03-25 | ||
| abcr | AB156260-500mg |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol; . |
318239-67-7 | 500mg |
€397.80 | 2024-04-17 |
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Suppliers
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol
Research Update on 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS: 318239-67-7)
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS: 318239-67-7) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of enzyme inhibition and therapeutic targeting. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.
The synthesis of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol has been optimized in recent years, with researchers emphasizing greener and more efficient methodologies. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic approach that significantly improved yield and reduced byproduct formation. The compound's structural features, including the trifluoromethyl group and chlorophenoxy moiety, are believed to contribute to its high binding affinity for specific biological targets, such as kinases and cytochrome P450 enzymes.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potential as an anti-inflammatory and anticancer agent. A 2024 preclinical study highlighted its ability to inhibit NF-κB signaling pathways, reducing inflammation in murine models. Additionally, its role in inducing apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy, has sparked interest in its development as a targeted therapy. Researchers are also exploring its synergistic effects with existing drugs to enhance therapeutic outcomes.
Mechanistic studies have further elucidated the interactions of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol with cellular proteins. X-ray crystallography and molecular docking simulations have revealed its binding modes with key enzymes, providing a foundation for structure-activity relationship (SAR) analyses. These findings are instrumental in the design of derivatives with improved pharmacokinetic properties and reduced off-target effects.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity require further investigation. Ongoing research aims to address these limitations through formulation optimization and the development of prodrug strategies. The compound's versatility and unique chemical properties continue to make it a focal point in drug discovery efforts, with potential applications extending beyond oncology and inflammation to infectious diseases and neurological disorders.
In conclusion, 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted activity and adaptability underscore its value in modern pharmaceutical research. Future studies are expected to delve deeper into its therapeutic mechanisms and explore its full potential in clinical settings.
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